molecular formula C17H18F3N3O2S B7546332 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No. B7546332
M. Wt: 385.4 g/mol
InChI Key: YMNZKIKMSBVIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine, also known as P3T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine is not fully understood, but it is believed to act as a positive allosteric modulator of certain receptors in the central nervous system, such as the metabotropic glutamate receptor 5 (mGluR5) and the sigma-1 receptor. This results in the enhancement of neurotransmission and the modulation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, the enhancement of synaptic plasticity, the reduction of oxidative stress, and the regulation of intracellular calcium levels. These effects have been observed in various in vitro and in vivo models, suggesting that this compound has the potential to be a useful tool for the study of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine is its high affinity and selectivity towards certain receptors in the central nervous system, making it a useful tool for the study of various neurological disorders. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine, including the development of new drugs for the treatment of various neurological disorders, the optimization of its synthesis method to improve yield and purity, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to maximize its potential as a useful tool for scientific research.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its high affinity and selectivity towards certain receptors in the central nervous system make it a useful tool for the study of various neurological disorders, and there are many potential future directions for its study and application.

Synthesis Methods

The synthesis of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyridine-3-carboxaldehyde. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have high affinity and selectivity towards certain receptors in the central nervous system, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-3-5-16(6-4-15)26(24,25)23-10-8-22(9-11-23)13-14-2-1-7-21-12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZKIKMSBVIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.